molecular formula C17H17N3O2S B2866255 (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione CAS No. 1212156-98-3

(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione

Cat. No.: B2866255
CAS No.: 1212156-98-3
M. Wt: 327.4
InChI Key: JIHHOYHMBSDCKY-LBPRGKRZSA-N
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Description

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione involves multiple steps. One approach includes the formation of the thienoquinoline core followed by the construction of the diazepino and pyrrolo rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specialized nature of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions and using industrial-grade equipment to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for (14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridines: These compounds share the thieno ring system and have similar pharmacological activities.

    Diazepino[1,4]quinolines: These compounds have a similar diazepinoquinoline core and are studied for their biological activities.

Uniqueness

(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1’‘,2’‘:1’,2’][1,4]diazepino[5’,6’:4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione is unique due to its fused ring system, which combines multiple heterocyclic structures

Properties

IUPAC Name

(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15-12-6-3-7-20(12)17(22)14-13(19-15)10-8-9-4-1-2-5-11(9)18-16(10)23-14/h8,12H,1-7H2,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHHOYHMBSDCKY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCCC5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)N5CCC[C@H]5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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